molecular formula C10H5ClFN5O B2614204 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde CAS No. 1314745-34-0

2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

Cat. No.: B2614204
CAS No.: 1314745-34-0
M. Wt: 265.63
InChI Key: FLPYOGIOHCZDPG-UHFFFAOYSA-N
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Description

2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is a specialized synthetic imidazole derivative designed for research applications. Its molecular structure incorporates multiple functional groups, including an azide, a chloro substituent, and a carbaldehyde, making it a versatile intermediate for constructing diverse chemical libraries, particularly via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." The 4-fluorophenyl moiety is a common pharmacophore known to influence a compound's biological activity and physicochemical properties . While direct biological data for this specific compound is not available in the public domain, its core structure is closely related to other 5-chloroimidazole-4-carbaldehyde derivatives that have been investigated as potential anti-tumor agents. Related studies on such analogs have demonstrated their ability to inhibit tumor cell proliferation and induce apoptosis in vivo, suggesting the 5-chloroimidazole scaffold is a privileged structure in medicinal chemistry . Furthermore, the presence of the azide group indicates its primary utility in chemical synthesis, where it can be used to create novel molecular hybrids and conjugates. Such hybrids are a significant focus in modern drug discovery, especially in developing substances to overcome antibiotic resistance . Researchers may find this compound valuable for exploring new treatments for various diseases, synthesizing fused heterocyclic systems, and conducting structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFN5O/c11-9-8(5-18)17(10(14-9)15-16-13)7-3-1-6(12)2-4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPYOGIOHCZDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=C2N=[N+]=[N-])Cl)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the azido group: This step often involves the substitution of a halogen (such as chlorine) with an azide ion (N₃⁻) using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).

    Substitution with chloro and fluorophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

    Reduction: H₂ gas with Pd/C catalyst, lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium azide (NaN₃) in DMF, amines in ethanol.

Major Products

    Oxidation: 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carboxylic acid.

    Reduction: 2-Amino-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde depends on its specific application. In biological systems, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful for bioconjugation and labeling studies. The chloro and fluorophenyl groups can interact with various molecular targets, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations: Imidazole vs. Thiazole and Benzimidazole

The imidazole core of the target compound differs from thiazole (sulfur-containing) and benzimidazole (fused benzene-imidazole) derivatives in electronic and steric properties. For example:

  • Thiazole derivatives (e.g., compounds 4 and 5 in ) exhibit triclinic (P̄1) symmetry and planar conformations but deviate in substituent orientation. Unlike the target compound, these thiazoles lack azide and aldehyde groups, instead incorporating triazole and pyrazole moieties.
  • Benzimidazoles (e.g., ) feature fused aromatic systems, enhancing π-stacking interactions but reducing conformational flexibility compared to monosubstituted imidazoles. The target compound’s aldehyde group may offer greater reactivity than the benzo[d][1,3]dioxol-5-yloxy substituents in benzimidazoles .
Table 1: Core Heterocycle Comparison
Compound Class Core Structure Key Substituents Synthesis Conditions Notable Properties
Target Imidazole Imidazole Azide, Cl, 4-F-phenyl, CHO Likely DMF, inert atmosphere Reactive aldehyde, click chemistry potential
Thiazole () Thiazole Fluorophenyl, triazole, pyrazole DMF crystallization Isostructural, planar conformation
Benzimidazole () Benzimidazole Halogens, benzo[d][1,3]dioxol-5-yloxy Na₂S₂O₅, 120°C, N₂ atmosphere High thermal stability

Halogen Substituent Effects

The chlorine and fluorine atoms in the target compound influence electronic properties. demonstrates that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency in maleimide derivatives, suggesting electronic effects (e.g., electronegativity, resonance) dominate over steric factors. For example:

  • Chlorine (position 5): Moderately electron-withdrawing, may increase oxidative stability compared to bromine or iodine analogues.

In contrast, benzimidazoles with 5-fluoro substituents () show similar synthetic robustness, indicating halogen position (e.g., para vs. ortho) may be more critical than identity in certain applications .

Functional Group Reactivity

  • Azide Group : The azide in the target compound distinguishes it from most analogues in the evidence. This group enables cycloaddition reactions (e.g., forming triazoles), a feature absent in the thiazoles of or the maleimides of .
  • Aldehyde vs. Methyl/Maleimide : The aldehyde at position 4 offers nucleophilic reactivity, contrasting with the methyl or maleimide groups in and . This could facilitate Schiff base formation or redox chemistry, expanding utility in drug conjugation .

Structural and Crystallographic Insights

While direct SC-XRD data for the target compound is unavailable, analogous studies () highlight the role of software like SHELXL and ORTEP-3 in resolving complex crystal structures.

Biological Activity

2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring with azido, chloro, and fluorophenyl substitutions, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and relevant case studies.

The synthesis of 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Imidazole Ring : Achieved through cyclization under acidic or basic conditions.
  • Introduction of the Azido Group : Substituting a halogen (e.g., chlorine) with an azide ion using sodium azide in polar aprotic solvents like DMF.
  • Substitution with Chloro and Fluorophenyl Groups : Accomplished via electrophilic aromatic substitution reactions.

These synthetic routes enable the production of the compound with high purity for subsequent biological evaluations.

The biological activity of 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is primarily attributed to its azido group, which can engage in click chemistry reactions, forming stable triazole linkages with alkynes. This property is particularly useful in bioconjugation and labeling studies. The chloro and fluorophenyl groups may interact with various molecular targets, potentially modulating their activity.

Antitumor Activity

Research indicates that imidazole derivatives, including those structurally related to 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde, exhibit significant antitumor properties. A study demonstrated that similar compounds inhibited the proliferation of EAT cells and reduced ascites volume in vivo. These compounds also induced apoptosis in treated cells, indicating a potential mechanism for their antitumor effects .

Antiviral Potential

Emerging studies suggest that heterocyclic compounds like 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde may possess antiviral properties. The azido group enhances the compound's ability to participate in bioorthogonal reactions, which can be exploited for targeting viral components or pathways .

Case Studies

  • Antitumor Efficacy : In vivo studies have shown that imidazole derivatives can significantly decrease tumor growth and improve survival rates in animal models. For instance, a derivative was found to inhibit cellular proliferation effectively and induce apoptosis in EAT cells .
  • Bioconjugation Applications : The azido group allows for selective labeling of biomolecules, facilitating imaging studies and therapeutic targeting in cancer research. This property has been leveraged to develop novel imaging agents that can track cancer progression.

Comparative Analysis

To better understand the potential of 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehydeStructureAntitumor
5-Azido-2-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehydeStructureAntiviral

Q & A

Q. What are the established synthetic methodologies for preparing 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde?

The synthesis typically involves multi-step routes starting with imidazole core formation. A common approach is the condensation of 1,2-diketones or aldehydes with amines under acidic or oxidative conditions. For example, substituted imidazoles can be synthesized using aldehydes and ammonium acetate in the presence of sodium metabisulfite in dry DMF at 120°C under nitrogen . The azido group (N₃) is introduced via diazo transfer reactions or nucleophilic substitution, requiring careful control due to its thermal instability. Purification often employs column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions and aromatic proton coupling.
  • FT-IR : Identification of azide (-N₃) stretches (~2100 cm⁻¹) and aldehyde (C=O) stretches (~1700 cm⁻¹).
  • X-ray crystallography : For unambiguous confirmation, SHELX software is used for structure refinement and ORTEP-III for graphical representation of thermal ellipsoids .

Q. What safety protocols are critical when handling this compound?

The azido group poses explosion risks under shock or heat. Key precautions include:

  • Using blast shields and minimal quantities in reactions.
  • Avoiding metal catalysts or high temperatures.
  • Storing in cool, dark conditions with inert gas purging. Emergency protocols (e.g., skin/eye contact procedures) align with Combi-Blocks’ safety guidelines .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural analysis?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

  • DFT calculations : To predict NMR chemical shifts and compare with experimental data.
  • Multi-temperature crystallography : Using SHELXL to analyze thermal motion and occupancy .
  • Complementary techniques : Mass spectrometry (HRMS) to confirm molecular weight and LC-MS for purity assessment.

Q. What strategies mitigate decomposition of the azido group during functionalization?

The azide’s instability requires:

  • Low-temperature reactions (<0°C) and inert atmospheres (N₂/Ar).
  • Protecting groups : Temporarily shielding the azide during harsh reactions (e.g., silylation).
  • Alternative reagents : Copper-catalyzed "click" chemistry for controlled azide-alkyne cycloaddition .

Q. How does substituent electronic effects (e.g., 4-fluorophenyl) influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atom enhances electrophilicity at the imidazole C-2 position, facilitating Suzuki-Miyaura couplings. Computational modeling (e.g., DFT) can predict charge distribution and guide catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Experimental validation via Hammett plots or kinetic studies is recommended .

Methodological Recommendations

  • Synthesis : Optimize azide introduction using trimethylsilyl azide in THF at -20°C to reduce side reactions.
  • Characterization : Combine SC-XRD with solid-state NMR for polymorph analysis.
  • Safety : Follow OSHA guidelines for azide handling and maintain a dedicated reaction log for hazard tracking .

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